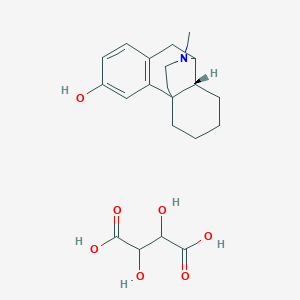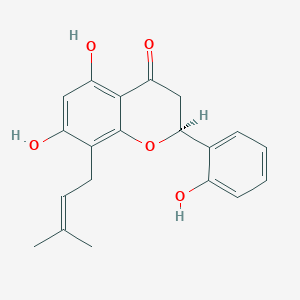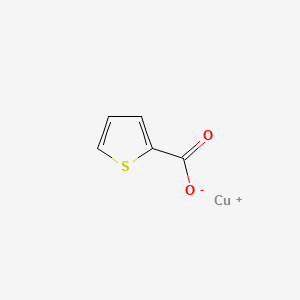
(S)-4-Isopropylthiazolidine-2-thione
描述
(S)-4-Isopropylthiazolidine-2-thione is a chiral organosulfur compound characterized by a thiazolidine ring with an isopropyl group attached to the fourth carbon and a thione group at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Isopropylthiazolidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of L-cysteine with isopropyl isothiocyanate, which proceeds through nucleophilic addition followed by cyclization to form the thiazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: (S)-4-Isopropylthiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thione sulfur.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
科学研究应用
(S)-4-Isopropylthiazolidine-2-thione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and oxidative stress-related conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-4-Isopropylthiazolidine-2-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can modulate biological pathways, leading to the observed antimicrobial and antioxidant effects.
相似化合物的比较
Thiazolidine-2-thione: Lacks the isopropyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
4-Methylthiazolidine-2-thione: Similar structure but with a methyl group instead of an isopropyl group, which may affect its steric and electronic properties.
Uniqueness: (S)-4-Isopropylthiazolidine-2-thione is unique due to its specific chiral configuration and the presence of the isopropyl group, which can influence its chemical reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.
属性
IUPAC Name |
(4S)-4-propan-2-yl-1,3-thiazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIZUGZKLJDJLE-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CSC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CSC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is (S)-4-Isopropylthiazolidine-2-thione primarily used for in pharmaceutical research?
A1: this compound is primarily used as a chiral auxiliary in asymmetric synthesis, particularly for creating a specific stereochemical configuration at the phosphorus atom in aryloxy phosphoramidate prodrugs. [, , ] This is crucial because different stereoisomers of a drug can have drastically different biological activities.
Q2: Can you give a specific example of how this compound has been used in drug development?
A2: this compound was successfully employed in the diastereoselective synthesis of aryloxy phosphoramidate prodrugs of 3′-deoxy-2′,3′-didehydrothymidinemonophosphate (d4TMP). [, ] These prodrugs are being investigated for their anti-HIV activity. The research showed that the (SP)-arylphosphoramidates, synthesized using (S)-IPTT, tended to have higher antiviral activity compared to their diastereomeric counterparts. []
Q3: How does the structure of this compound influence its effectiveness as a chiral auxiliary?
A3: The effectiveness of this compound as a chiral auxiliary stems from its rigid structure and the presence of both nitrogen and sulfur atoms capable of coordinating with metals. [] For instance, it forms a unique silver complex where six silver atoms and six this compound ligands are linked via sulfur and nitrogen atoms, forming a cluster with a silver octahedron core. [] This complexation ability, along with its chirality, allows for the creation of stereochemically pure intermediates in drug synthesis. [] Further research is needed to fully elucidate the relationship between specific structural features of this compound and its influence on diastereoselectivity in various reactions. []
Q4: What are the molecular properties of this compound?
A4: this compound has the following properties: []
Q5: Are there any computational studies on this compound and its derivatives?
A5: Yes, computational chemistry has been employed to study this compound derivatives. For example, the PM3 method was used to analyze the electronic structure of R-N-Cinnamyl-4-isopropylthiazolidine-2-thione and its enantiomer. This study provided insights into reaction enthalpies and optimized configurations for these compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















